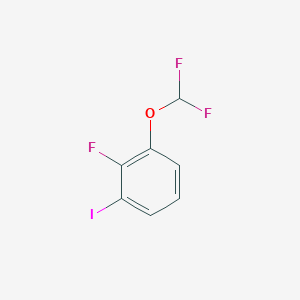
1-(Difluoromethoxy)-2-fluoro-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-2-fluoro-3-iodobenzene is an organofluorine compound characterized by the presence of difluoromethoxy, fluoro, and iodo substituents on a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)-2-fluoro-3-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-functionalized benzene ring. One common method includes the use of difluoromethylation reagents in the presence of a suitable catalyst. For instance, the difluoromethylation of aryl iodides can be achieved using difluorocarbene precursors under mild conditions . Industrial production methods often involve continuous flow processes to ensure high yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-2-fluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-2-fluoro-3-iodobenzene has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of liquid crystal displays and other electronic materials.
Agricultural Chemistry: It is utilized in the synthesis of pesticides and herbicides due to its ability to enhance the biological activity of active ingredients.
Wirkmechanismus
The mechanism by which 1-(Difluoromethoxy)-2-fluoro-3-iodobenzene exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from this compound.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-2-fluoro-3-iodobenzene can be compared with other difluoromethoxy-substituted benzene derivatives, such as:
- 1-(Difluoromethoxy)-3-nitrobenzene
- 1-(Difluoromethoxy)-4-chlorobenzene
- 1-(Difluoromethoxy)-2,4-difluorobenzene
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications. For example, the presence of a nitro group in 1-(Difluoromethoxy)-3-nitrobenzene enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions .
Eigenschaften
Molekularformel |
C7H4F3IO |
|---|---|
Molekulargewicht |
288.01 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4F3IO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H |
InChI-Schlüssel |
GNJLCVFQSJCHLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


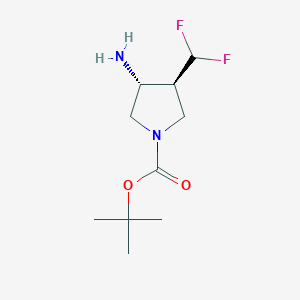
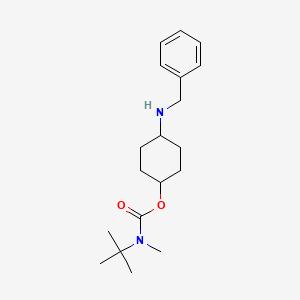

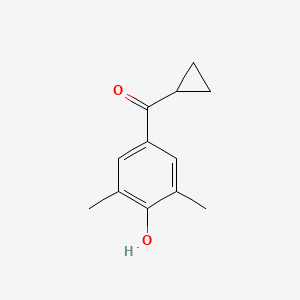
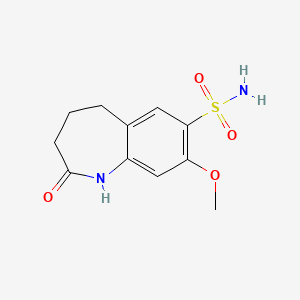

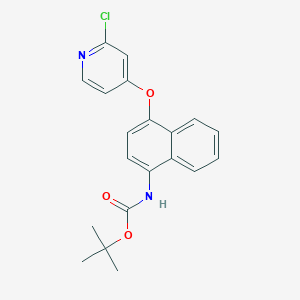

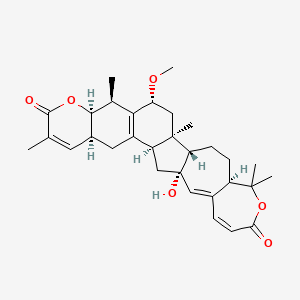
![[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)

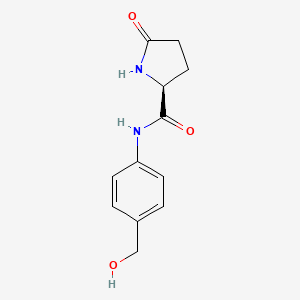
![[2-(Trifluoromethyl)cyclopropyl]methanamine](/img/structure/B13059840.png)

